molecular formula C24H16Cl2O5 B15108962 benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B15108962
M. Wt: 455.3 g/mol
InChI Key: XMMYMKRDWXNKAU-YVNNLAQVSA-N
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Description

Benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with the molecular formula C24H16Cl2O5 It is characterized by the presence of a benzofuran ring, a dichlorobenzylidene moiety, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 2,4-dichlorobenzaldehyde with a benzofuran derivative under acidic or basic conditions. The reaction is followed by esterification with benzyl acetate. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
  • (2Z)-2-(2,4-Dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

Uniqueness

Benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to its specific structural features, such as the presence of the 2,4-dichlorobenzylidene moiety and the benzofuran ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C24H16Cl2O5

Molecular Weight

455.3 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H16Cl2O5/c25-17-7-6-16(20(26)11-17)10-22-24(28)19-9-8-18(12-21(19)31-22)29-14-23(27)30-13-15-4-2-1-3-5-15/h1-12H,13-14H2/b22-10-

InChI Key

XMMYMKRDWXNKAU-YVNNLAQVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3

Origin of Product

United States

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